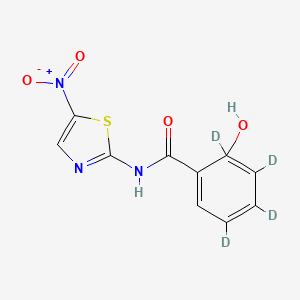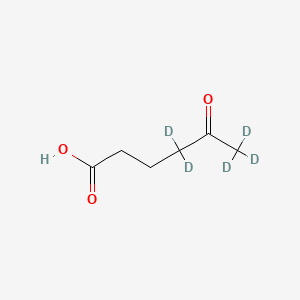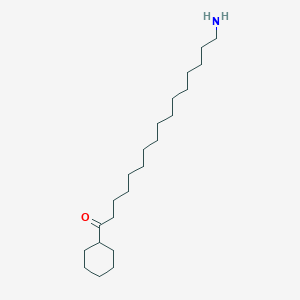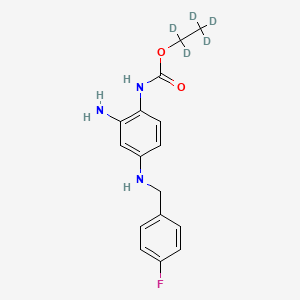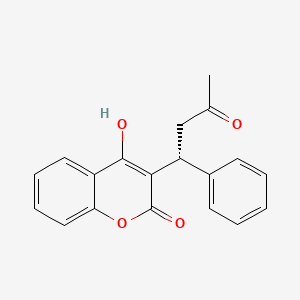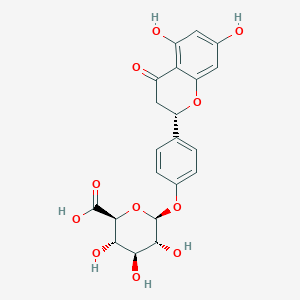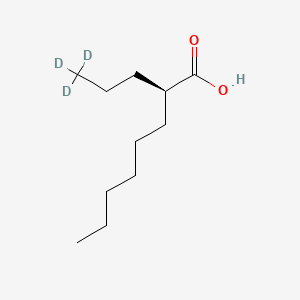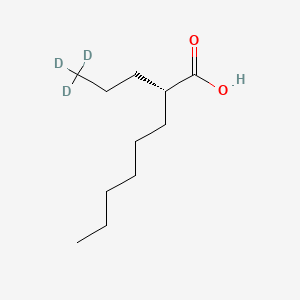
rac-Rotigotine-d3 Methyl Ether Amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of rac-Rotigotine-d3 Methyl Ether Amide involves several synthetic routes and reaction conditions. One common method for synthesizing amides is the amide condensation reaction, which uses condensing agents such as DCC, EDCl, DIC, and other carbodiimide condensing agents. Another method involves the reaction of acid halides (acyl chlorides, acyl bromides, and acyl fluorides) with ammonia or amines. Industrial production methods often involve high-performance liquid chromatography (HPLC) for evaluating enantiomeric purity and related impurities .
Analyse Chemischer Reaktionen
rac-Rotigotine-d3 Methyl Ether Amide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophilic substitution reagents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
rac-Rotigotine-d3 Methyl Ether Amide is used in a wide range of scientific research applications. In chemistry, it is used for analytical method development and validation . In biology and medicine, it is used in the study of dopaminergic agonists for the treatment of Parkinson’s disease and restless leg syndrome . It is also used in the commercial production of Rotigotine .
Wirkmechanismus
The mechanism of action of rac-Rotigotine-d3 Methyl Ether Amide involves its role as a dopaminergic agonist. It binds to dopamine receptors, particularly the D1, D2, and D3 receptors, with the highest affinity for the D3 receptor . It also acts as an antagonist at α-2-adrenergic receptors and an agonist at 5HT1A receptors . This binding activity leads to the stimulation of post-synaptic dopaminergic neurons, which is beneficial in the treatment of Parkinson’s disease and restless leg syndrome .
Vergleich Mit ähnlichen Verbindungen
rac-Rotigotine-d3 Methyl Ether Amide is unique in its stable isotope labeling, which makes it particularly useful for analytical method development and validation . Similar compounds include Rotigotine, which is a non-ergoline dopamine agonist used for the treatment of Parkinson’s disease and restless leg syndrome . Other similar compounds include various dopaminergic agonists that target the D1, D2, and D3 receptors .
Eigenschaften
CAS-Nummer |
1246814-64-1 |
|---|---|
Molekularformel |
C20H25NO2S |
Molekulargewicht |
346.503 |
IUPAC-Name |
3,3,3-trideuterio-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C20H25NO2S/c1-3-20(22)21(12-11-17-7-5-13-24-17)16-9-10-18-15(14-16)6-4-8-19(18)23-2/h4-8,13,16H,3,9-12,14H2,1-2H3/i1D3 |
InChI-Schlüssel |
ZFRSCAOJQBFSLV-FIBGUPNXSA-N |
SMILES |
CCC(=O)N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |
Synonyme |
N-(1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl)-N-[2-(2-thienyl)ethyl]propanamide-d3; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate](/img/structure/B565606.png)
